2-Bromoheptanoyl chloride
Overview
Description
2-Bromoheptanoyl chloride is a chemical compound with the molecular formula C₇H₁₂BrClO and a molecular weight of 227.53 g/mol . It is a derivative of heptanoic acid, where the hydrogen atom at the second position is replaced by a bromine atom, and the carboxylic acid group is converted to an acyl chloride. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
2-Bromoheptanoyl chloride can be synthesized through several methods. One common synthetic route involves the bromination of heptanoic acid to form 2-bromoheptanoic acid, followed by the conversion of the carboxylic acid group to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ . The reaction conditions typically involve refluxing the mixture to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
2-Bromoheptanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or acyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 2-bromoheptanol or heptanoyl chloride using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Scientific Research Applications
2-Bromoheptanoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromoheptanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is utilized in the synthesis of amides, esters, and other derivatives. The bromine atom can also participate in substitution reactions, further expanding the compound’s utility in organic synthesis .
Comparison with Similar Compounds
2-Bromoheptanoyl chloride can be compared with other similar compounds, such as:
2-Chloroheptanoyl chloride: Similar structure but with a chlorine atom instead of bromine.
Heptanoyl chloride: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromohexanoyl chloride: Shorter carbon chain, leading to different physical and chemical properties.
The uniqueness of this compound lies in its combination of the acyl chloride and bromine functionalities, which provide a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
2-bromoheptanoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrClO/c1-2-3-4-5-6(8)7(9)10/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAKEAXQTLMUIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616628 | |
Record name | 2-Bromoheptanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50733-91-0 | |
Record name | 2-Bromoheptanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.